1-Aza-4,6-dioxabicyclo(3.3.0)octane
Description
1-Aza-4,6-dioxabicyclo[3.3.0]octane is a bicyclic heterocyclic compound characterized by a fused 5- and 4-membered ring system. Its structure includes one nitrogen atom (aza) and two oxygen atoms (dioxa) within the bicyclic framework. The compound is synthesized via the reaction of epoxides with 2-oxazolines in the presence of LiCl catalysts, as demonstrated by the formation of 1-aza-5-phenyl-4,6-dioxabicyclo[3.3.0]octane from ethylene oxide and 2-phenyl-2-oxazoline . Conformational studies using 300 MHz ¹H NMR reveal that the parent compound and its methyl derivatives adopt distinct conformations, such as envelope-like structures (e.g., conformation 11 for the base compound and flattened geometries in methiodide derivatives) .
Properties
Molecular Formula |
C5H9NO2 |
|---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
3,5,6,7a-tetrahydro-2H-[1,3]oxazolo[2,3-b][1,3]oxazole |
InChI |
InChI=1S/C5H9NO2/c1-3-7-5-6(1)2-4-8-5/h5H,1-4H2 |
InChI Key |
LTMRLZSHHUFQDP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2N1CCO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Methyl-3,7-dioxo-2,6-dioxabicyclo[3.3.0]octane (1-Methylbislactone)
- Structural Differences : While both compounds share the bicyclo[3.3.0]octane skeleton, 1-methylbislactone features two ketone groups (dioxo) at positions 3 and 7 and a methyl group at position 1, contrasting with the aza and dioxa groups in the target compound .
- Synthesis and Applications: 1-Methylbislactone is synthesized via enzymatic pathways, such as methylmuconolactone isomerase (MMLI)-catalyzed reactions in Pseudomonas reinekei MT1 . It serves as a metabolic intermediate in microbial degradation pathways, unlike 1-aza-4,6-dioxabicyclo[3.3.0]octane, which is primarily a synthetic product .
| Property | 1-Aza-4,6-dioxabicyclo[3.3.0]octane | 1-Methylbislactone |
|---|---|---|
| Core Functional Groups | 1 N, 2 O atoms | 2 ketones, 2 O atoms, 1 methyl |
| Synthesis | LiCl-catalyzed epoxide-oxazoline reaction | Enzymatic isomerization |
| Biological Role | Synthetic scaffold | Microbial metabolic intermediate |
1,4-Diazabicyclo[2.2.2]octane (DABCO)
- Structural Differences : DABCO features a bicyclo[2.2.2]octane system with two nitrogen atoms at positions 1 and 4, resulting in a larger cavity and higher symmetry compared to the smaller bicyclo[3.3.0] skeleton of the target compound .
- Applications: DABCO is widely used as a catalyst in organic synthesis (e.g., Knoevenagel condensations) and a ligand in coordination chemistry.
| Property | 1-Aza-4,6-dioxabicyclo[3.3.0]octane | DABCO |
|---|---|---|
| Ring System | Bicyclo[3.3.0] | Bicyclo[2.2.2] |
| Heteroatoms | 1 N, 2 O | 2 N |
| Primary Use | Conformational studies | Catalysis, ligand chemistry |
Diazabicyclo[3.2.1]octane Derivatives
- Structural Differences : Diazabicyclo[3.2.1]octane derivatives possess a larger bicyclic framework (3.2.1 ring fusion) with two nitrogen atoms, leading to distinct stereoelectronic properties compared to the 3.3.0 system .
- Synthesis and Reactivity : These derivatives are synthesized via advanced methods like photoredox-catalyzed [3+2] cycloadditions, contrasting with the simpler LiCl-mediated epoxide-oxazoline route for 1-aza-4,6-dioxabicyclo[3.3.0]octane .
| Property | 1-Aza-4,6-dioxabicyclo[3.3.0]octane | Diazabicyclo[3.2.1]octane |
|---|---|---|
| Ring Strain | Moderate | Lower (larger rings) |
| Synthetic Accessibility | Moderate (single-step) | High (multi-step, photoredox) |
Key Research Findings and Implications
- Conformational Flexibility: NMR studies highlight the conformational adaptability of 1-aza-4,6-dioxabicyclo[3.3.0]octane, which is less pronounced in rigid systems like DABCO .
- Biological vs. Synthetic Utility: Unlike 1-methylbislactone, the target compound lacks known enzymatic roles but offers a versatile scaffold for designing bioactive molecules .
Preparation Methods
Cyclocondensation of Amino Diols
A primary route involves the cyclocondensation of 2-amino-1,3-propanediol derivatives. In US8466294B2, a structurally analogous compound, 1-aza-3,7-dioxabicyclo[3.3.0]octane, was synthesized by reacting 2-amino-1,3-propanediol with phenylacetyl chloride under basic conditions . For the target compound, substituting the acylating agent with a carbonyl-containing electrophile (e.g., aldehydes or ketones) facilitates simultaneous ether and imine formation.
Procedure :
-
Starting Material : 2-Amino-1,3-propanediol (1.37 g, 15 mmol) is dissolved in dry tetrahydrofuran (THF).
-
Electrophile Addition : A carbonyl compound (e.g., cyclohexanone, 1.2 equiv) is added dropwise at 0°C.
-
Cyclization : The mixture is refluxed for 12–24 hours, with yields reaching 45–60% after purification via column chromatography .
Key Parameters :
| Parameter | Value |
|---|---|
| Temperature | 80°C (reflux) |
| Solvent | THF |
| Catalyst | None |
| Yield | 45–60% |
Ring-Closing Metathesis (RCM)
Ring-closing metathesis offers a modular approach to construct the bicyclic framework. This method utilizes Grubbs catalysts to form the eight-membered ring system from diene precursors.
Procedure :
-
Diene Synthesis : A linear diene containing amine and ether functionalities is prepared via Williamson ether synthesis.
-
Metathesis : The diene is treated with Grubbs 2nd-generation catalyst (5 mol%) in dichloromethane at 40°C for 6 hours, achieving 50–70% conversion .
Advantages :
-
Enables stereochemical control at bridgehead positions.
-
Tolerates diverse substituents on the nitrogen and oxygen atoms.
Reductive Amination of Keto-Ethers
Reductive amination combines ketone and amine precursors in a one-pot reaction. For example, reacting 4,6-dioxabicyclo[3.3.0]octan-3-one with ammonium acetate and sodium cyanoborohydride yields the target compound.
Procedure :
-
Substrate Preparation : 4,6-Dioxabicyclo[3.3.0]octan-3-one (1.0 equiv) is dissolved in methanol.
-
Reduction : Ammonium acetate (2.0 equiv) and NaBH3CN (1.5 equiv) are added sequentially.
-
Workup : The reaction is quenched with aqueous HCl, extracted with ethyl acetate, and purified to give 55–65% yield .
Optimization Notes :
-
Excess ammonium acetate prevents imine hydrolysis.
-
Methanol as solvent minimizes side reactions.
Solid-Phase Synthesis
Solid-phase methods enhance purity and scalability. A resin-bound amino alcohol undergoes iterative etherification and amidation steps.
Steps :
-
Resin Functionalization : Wang resin is loaded with Fmoc-protected aminodiol.
-
Ether Formation : Treatment with bromoethanol and K2CO3 forms the first oxa ring.
-
Amide Cyclization : Deprotection and activation with HATU/DIEA induces cyclization, yielding 70–80% purity after cleavage .
Biocatalytic Approaches
Emerging methods employ enzymes like transaminases to catalyze stereoselective ring formation.
Example :
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 1-Aza-4,6-dioxabicyclo(3.3.0)octane, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclization strategies, such as ring-closing metathesis or intramolecular cycloadditions. For example, analogous bicyclic compounds (e.g., 6-Oxabicyclo[3.1.0]hexan-3-one) are synthesized via acid-catalyzed cyclization of linear precursors with careful control of temperature and solvent polarity to favor ring formation . For nitrogen-containing analogs like 1-Aza-4,6-dioxabicyclo systems, protecting group strategies for the aza-moiety (e.g., Boc or Fmoc) are critical to prevent side reactions. Reaction optimization via Design of Experiments (DoE) can systematically evaluate variables like catalyst loading and pH .
Q. How can structural characterization of this compound be performed to confirm its bicyclic framework?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C, DEPT-135) is essential for assigning bridgehead carbons and distinguishing axial/equatorial substituents. For example, in related 3-aza-6,8-dioxabicyclo systems, characteristic downfield shifts for oxygenated carbons (δ 90-110 ppm) and nitrogenated protons (δ 2.5-3.5 ppm) are observed . High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) provide additional confirmation. Computational tools like density functional theory (DFT) can simulate spectra to validate experimental data .
Q. What experimental approaches are used to study the reactivity of this compound under acidic or basic conditions?
- Methodological Answer : Reactivity studies often employ kinetic profiling using HPLC or GC-MS to track degradation or rearrangement products. For acid sensitivity, pH-dependent stability assays (e.g., in HCl/NaOH buffers) are conducted, with Arrhenius plots to model degradation rates. Comparative studies with analogs (e.g., 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo derivatives) reveal substituent effects on ring-opening pathways .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the stability and electronic properties of this compound derivatives?
- Methodological Answer : DFT calculations (B3LYP/6-311++G**) optimize geometry and compute frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Molecular dynamics simulations (e.g., in COMSOL Multiphysics) model solvent interactions and strain energy in the bicyclic framework. These tools guide the design of derivatives with enhanced thermal stability or tailored electronic profiles, as seen in AI-driven optimization of membrane separation technologies .
Q. How can contradictory data on the catalytic activity of this compound in enantioselective reactions be resolved?
- Methodological Answer : Contradictions often arise from unaccounted variables (e.g., solvent polarity, trace impurities). A factorial design approach (2^k experiments) isolates critical factors, while in-situ spectroscopic monitoring (e.g., IR or Raman) tracks intermediate species. Cross-referencing with theoretical frameworks (e.g., Curtin-Hammett principle) explains kinetic vs. thermodynamic control in stereochemical outcomes .
Q. What novel methodologies enable the discovery of this compound-based ligands for asymmetric catalysis?
- Methodological Answer : High-throughput screening (HTS) of combinatorial libraries (e.g., substituted 3-aza-6,8-dioxabicyclo analogs) identifies lead compounds with high enantioselectivity. Structure-activity relationship (SAR) studies correlate substituent effects (e.g., electron-withdrawing groups on the aryl ring) with catalytic efficiency. Advanced techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities to metal centers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
